Product packaging for Aluminum calcium silicate(Cat. No.:CAS No. 1327-39-5)

Aluminum calcium silicate

Cat. No.: B073308
CAS No.: 1327-39-5
M. Wt: 514.54 g/mol
InChI Key: IQDXNHZDRQHKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aluminum Calcium Silicate is a versatile inorganic compound of significant interest in materials science and industrial research. This synthetic complex silicate, with the general formula CaO·Al₂O₃·SiO₂, functions primarily as a high-performance anti-caking and free-flow agent in powdered substances, effectively absorbing moisture and preventing clump formation through its intricate porous structure and high surface area. Its research value extends to its application as a catalyst support in heterogeneous catalysis, where its thermal stability and tunable acidity provide an ideal matrix for various chemical reactions. Furthermore, it serves as a key precursor and additive in the synthesis of advanced ceramics, glasses, and cementitious materials, where it modifies mechanical strength, thermal properties, and chemical durability. In chromatography, it can be utilized as an adsorbent for the separation of complex mixtures. The compound's mechanism of action is largely physical, relying on its capacity to trap water molecules within its lattice and on its surface, thereby maintaining the dry, free-flowing characteristics of other materials. This reagent is provided For Research Use Only. It is strictly intended for laboratory applications and is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2Ca2O15Si5 B073308 Aluminum calcium silicate CAS No. 1327-39-5

Properties

IUPAC Name

dialuminum;dicalcium;dioxido(oxo)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDXNHZDRQHKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al2Ca2O15Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine white, free-flowing powder
Record name CALCIUM ALUMINIUM SILICATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

1327-39-5
Record name Silicate cement
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Record name Silicic acid, aluminum calcium salt
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Record name Silicic acid, aluminum calcium salt
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Synthesis and Fabrication Methodologies for Aluminum Calcium Silicate Materials

Hydrothermal Synthesis Techniques for Crystalline Phases

Hydrothermal synthesis is a prominent method for producing crystalline calcium aluminum silicate (B1173343) hydrates (C-A-S-H). researchgate.net This technique involves the reaction of raw materials in an aqueous solution under elevated temperature and pressure. The specific conditions of the hydrothermal process, including the composition of the starting materials and the curing environment, are critical in determining the resulting crystalline phases. researchgate.netrsc.org

Influence of Raw Material Ratios and Curing Conditions

The molar ratios of the initial ingredients, particularly the calcium-to-silicon (Ca/Si) and aluminum-to-silicon (Al/Si) ratios, significantly influence the type and purity of the resulting crystalline phases. rsc.orgrsc.org For instance, the formation of tobermorite (B576468), a key crystalline phase, is sensitive to the Al/(Al+Si) ratio, with relatively pure tobermorite forming at a ratio of 0.03 at 180°C for 7 hours. rsc.org Increasing this ratio can lead to the formation of other phases like hydrogarnet. rsc.org

Curing conditions such as temperature and duration also play a crucial role. researchgate.netktu.edu Hydrothermal synthesis is typically carried out at temperatures ranging from 130°C to 200°C. ktu.educas.cz The duration of the isothermal curing can affect the formation and stability of different C-A-S-H phases. For example, the largest amount of calcium aluminum silicate hydrates can be obtained after 8 hours of hydrothermal treatment at 130°C with an A/(S+A) molar ratio of 0.15. researchgate.net However, extending the curing time from 16 to 72 hours can inhibit the formation of these compounds. researchgate.net

Table 1: Influence of Raw Material Ratios and Curing Conditions on C-A-S-H Phase Formation
ParameterConditionObserved EffectReference
Al/(Al+Si) Ratio0.03Formation of relatively phase-pure tobermorite at 180°C for 7 hours. rsc.org
Al/(Al+Si) RatioIncreasedIncreased content of quartz and hydrogarnet. rsc.org
Curing Temperature130°COptimal for hydrothermal synthesis of calcium aluminum silicate hydrates. ktu.edu
Curing Duration8 hoursLargest amount of calcium aluminum silicate hydrates obtained. researchgate.net
Curing Duration16 to 72 hoursInhibition of calcium aluminum silicate hydrate (B1144303) formation. researchgate.net

Formation of Specific Calcium Aluminum Silicate Hydrate Phases (e.g., Al-Tobermorite, Gmelinite-Ca, Wairakite)

Specific crystalline phases of calcium aluminum silicate hydrate can be targeted by carefully controlling the hydrothermal synthesis conditions.

Al-Tobermorite: This aluminum-substituted tobermorite can be synthesized from various starting materials, including waste materials, under mild hydrothermal conditions (e.g., 120°C for 24 hours). acs.org The synthesis often involves alkaline solutions. acs.org The presence of aluminum is crucial for its formation and can be incorporated into the tobermorite structure. rsc.orgacs.org

Gmelinite-Ca: This zeolite is the calcium-dominant member of the gmelinite series and is typically an alteration product of basalts. webmineral.commindat.org Its synthesis is less commonly detailed in the context of direct fabrication but its natural formation provides insights into the conditions favoring its crystallization.

Wairakite: This calcium-rich zeolite, an analogue of analcime, is commonly found in active or inactive geothermal systems at temperatures above 200°C. iza-online.orgalexstrekeisen.it Its synthesis has been achieved hydrothermally from lime, alumina (B75360), and silica (B1680970) in water. geoscienceworld.org The stability and formation of wairakite are highly dependent on temperature and pressure. iza-online.orgrruff.info

Table 2: Synthesis Conditions for Specific C-A-S-H Phases
PhaseSynthesis ConditionsKey FindingsReference
Al-TobermoriteMild hydrothermal conditions (120°C, 24h) in alkaline solution.Can be synthesized from waste materials. acs.org
Gmelinite-CaAlteration product of basalts.Ca-dominant member of the gmelinite series. webmineral.commindat.org
WairakiteHydrothermal conditions (>200°C).Common in geothermal systems. iza-online.orgalexstrekeisen.it

Accelerated Mineral Carbonation Routes

Accelerated mineral carbonation is another route for synthesizing calcium silicate/aluminate-based materials. nih.gov This process involves the reaction of materials with carbon dioxide to form stable carbonates. soci.org In the context of aluminum calcium silicate, this can involve the transformation of compounds like dicalcium silicate, tricalcium silicate, and tricalcium aluminate into a calcium/aluminum-modified amorphous silica and calcium carbonate. nih.gov This method has been explored for its potential to sequester CO2 while producing useful materials. soci.orggre.ac.uk The extent of carbonation is influenced by factors such as the chemical and mineralogical composition of the waste, particularly the calcium content, and processing parameters like the water-to-solid ratio. soci.org

Solution-Based and Precipitation Methods

Solution-based and precipitation methods offer alternative pathways to synthesize this compound materials, often at lower temperatures than hydrothermal techniques. These methods rely on the reaction of soluble precursors in a solution to precipitate the desired compound.

Double Decomposition Reactions

The double decomposition method involves the reaction of two soluble salts to form an insoluble precipitate. For the synthesis of calcium aluminosilicate (B74896) hydrate, this can be achieved by reacting calcium nitrate (B79036) and sodium silicate solutions. researchgate.net Aluminum can be introduced into the structure by using sodium aluminate or aluminum nitrate as a source. researchgate.net This method allows for the synthesis of C-A-S-H with varying Ca/Si ratios. researchgate.net

Direct Reaction Pathways

Direct reaction pathways involve the reaction of calcium oxide and a silica source, such as fumed silica, in water. researchgate.net To incorporate aluminum, an aluminum-containing compound is added to the reaction mixture. This method provides a straightforward approach to producing calcium aluminosilicate hydrates. Another approach involves a solution-polymerization route where metal ions are chelated using an organic acid, allowing for the production of homogeneous mixed oxide powders. core.ac.uk

Solid-State Reactions and Sintering Processes

Solid-state reaction is a primary method for synthesizing this compound, involving the high-temperature reaction of solid precursors to form crystalline products. smolecule.com This process typically includes the selection and mixing of raw materials like oxides and carbonates, followed by calcination at temperatures ranging from 800°C to over 1400°C. smolecule.comscispace.com

The formation of silico-ferrite of calcium and aluminum (SFCA), a key bonding phase in iron ore sinter, serves as a well-studied example of these reactions. mdpi.comjst.go.jp The process can occur through direct solid-state reactions at lower temperatures or via crystallization from a silicate melt at higher temperatures. jst.go.jpuow.edu.au Key reactions involve precursors such as hematite (B75146), dicalcium silicate, and various calcium ferrites. jst.go.jp For instance, in some systems, Fe₂O₃ first reacts with CaO to form calcium ferrites, which then incorporate silica and alumina to form SFCA phases. jst.go.jp

Mechanochemical synthesis utilizes mechanical energy, often from high-energy ball milling, to induce chemical reactions and structural changes at or near room temperature. researchgate.netscirp.org This technique can produce amorphous or nanocrystalline materials by activating precursors, overcoming the need for the high temperatures typical of conventional solid-state methods. researchgate.netnih.gov

In the context of this compound, mechanochemical activation has been applied to precursors like fly ash, quick lime, and sodium hydroxide (B78521) to synthesize hydraulic cements. researchgate.net The process involves grinding materials in a planetary ball mill, which can lead to the formation of amorphous phases. scirp.orgresearchgate.net For example, studies on minerals like plagioclase, a type of calcium aluminosilicate, show that mechanical activation in a planetary mill can render the material almost totally amorphous after just 25 minutes. researchgate.net This activation enhances the reactivity of the precursors for subsequent hydration and cementitious reactions, leading to the formation of calcium aluminosilicate hydrate (C-A-S-H) gels. msu.eduosti.gov This method is noted for its energy efficiency and ability to utilize waste materials. msu.edu

The formation of specific this compound phases during sintering is highly dependent on several critical parameters, including temperature, time, atmosphere, and the chemical composition of the initial mixture, particularly the CaO/SiO₂ ratio. jst.go.jpuow.edu.au

Sintering temperature significantly influences phase transformation. scispace.com In the synthesis of silico-ferrite of calcium and aluminum (SFCA), formation can begin at lower temperatures (e.g., 1100-1150°C) through solid-state reactions, while higher temperatures (>1300°C) promote formation from a melt during cooling. mdpi.comjst.go.jp However, excessively high temperatures can lead to the decomposition of desired phases like SFCA or the formation of inert phases like mullite (B73837). scispace.comjst.go.jp For example, one study found that increasing the sintering temperature from 1000°C to 1360°C enhanced alumina extraction, but further increases led to the formation of the mullite phase, which reduced leachability. scispace.comresearchgate.net

The basicity, or CaO/SiO₂ ratio, is another key factor. A higher ratio (typically >1.8) favors the formation of complex calcium ferrites like SFCA, whereas a lower basicity tends to produce more calcium silicate and glassy phases. jst.go.jp The presence of Al₂O₃ and SiO₂ also directs the reaction pathways. Al₂O₃ tends to react more readily with calcium ferrite (B1171679) precursors to form aluminum-rich phases, while SiO₂'s participation can be more complex, sometimes leading to intermediate silicate phases before the final SFCA is formed. mdpi.com The oxygen partial pressure in the sintering atmosphere is also crucial, with a high oxygen partial pressure favoring the stability of hematite, a key reactant for SFCA formation. jst.go.jpuow.edu.au

ParameterConditionEffect on Phase FormationReference
Temperature Low (<1300°C)Promotes solid-state reactions; formation of acicular SFCA-I. jst.go.jp
Temperature High (>1300°C)Promotes formation from a melt upon cooling; formation of columnar SFCA. Can lead to decomposition of SFCA if too high. jst.go.jpuow.edu.au
CaO/SiO₂ Ratio High (>1.8-2.0)Favors the formation of complex calcium ferrites (SFCA). jst.go.jp
CaO/SiO₂ Ratio LowFavors the formation of calcium silicate and glassy phases. jst.go.jp
Atmosphere High Oxygen Partial PressureFavors SFCA formation by ensuring hematite is available as a reactant. jst.go.jpuow.edu.au
Additives Presence of Al₂O₃Promotes transformation to triclinic crystal systems in SFCA. Reacts readily with calcium ferrite. mdpi.com

Nanomaterial-Assisted Synthesis of this compound Gels

The synthesis of amorphous this compound gels, often referred to as calcium aluminosilicate hydrate (C-A-S-H) gels, can be precisely controlled and enhanced through the use of nanomaterials. elsevier.espreprints.org This approach, frequently employing sol-gel methods, allows for the formation of homogenous and reactive precursors at lower temperatures compared to solid-state routes. research-nexus.netcore.ac.uk

In this method, nanoparticles of silica (nanosilica) and alumina (nanoalumina) are used as precursors. elsevier.es The high surface area of these nanoparticles provides numerous nucleation sites, facilitating the hydration process and the subsequent formation of C-S-H and C-A-S-H gels. nih.govresearchgate.net For instance, synthetic C-A-S-H gels have been fabricated using different types of nanosilica and nanoalumina in an aqueous solution with a fixed Ca/Si ratio and varying Al/Si ratios. elsevier.es The characteristics of the nanoparticles, such as their specific surface area, directly influence the structure of the resulting gel. elsevier.es

Research has shown that incorporating Al₂O₃ nanoparticles into a chitosan/calcium aluminosilicate composite via a sol-gel process can significantly influence the crystallinity and dielectric properties of the final material. research-nexus.netnih.gov The resulting C-A-S-H gel structure is often amorphous or semi-crystalline, with a structure that can be similar to naturally occurring minerals like tobermorite or jennite, depending on the synthesis conditions. elsevier.eselsevier.es The use of nanomaterials not only accelerates gel formation but also allows for the tailoring of the material's properties by controlling the incorporation of aluminum into the silicate structure. nih.govacs.org

Nanoparticle TypeSpecific Surface Area (m²/g)Average Particle DiameterMixture Ratio (Example)Reference
Nanosilica (OX50)5040 nmCa/Si = 2; Al/Si = 0.1, 0.5, 1 elsevier.es
Nanosilica (A200)20012 nmCa/Si = 2; Al/Si = 0.1, 0.5, 1 elsevier.es
Nanoalumina (A65)6520 nmCa/Si = 2; Al/Si = 0.1, 0.5, 1 elsevier.es
Nanoalumina (A130)13013 nmCa/Si = 2; Al/Si = 0.1, 0.5, 1 elsevier.es

Advanced Structural Elucidation and Characterization of Aluminum Calcium Silicates

Spectroscopic Techniques for Atomic-Level Structure

The intricate atomic arrangement of aluminum calcium silicates, particularly within amorphous and poorly crystalline phases like calcium-aluminate-silicate-hydrate (C-A-S-H) gels, necessitates the use of advanced spectroscopic techniques. These methods provide insights into coordination environments, polymerization states, and the specific roles of aluminum and silicon within the silicate (B1173343) framework.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment of specific nuclei within a material. For aluminum calcium silicates, NMR studies primarily focus on the 27Al and 29Si isotopes to elucidate the structure of the aluminosilicate (B74896) chains.

27Al MAS NMR is instrumental in determining the coordination environment of aluminum atoms within the silicate structure. Aluminum can exist in tetrahedral (AlO4), pentahedral (AlO5), or octahedral (AlO6) coordination, and each state corresponds to a distinct range of chemical shifts in the NMR spectrum. acs.orgtue.nl This technique allows for the direct characterization of the substitution of silicon (Si4+) by aluminum (Al3+) in the tetrahedral sites of the calcium silicate hydrate (B1144303) (C-S-H) structure. acs.org

Research has shown that the chemical environment significantly influences aluminum incorporation. For instance, the addition of sodium hydroxide (B78521) (NaOH) in the synthesis process increases the concentration of Al(OH)4-, which favors the substitution of silicon by aluminum in the silicate network. acs.org Advanced two-dimensional techniques, such as Triple-Quantum MAS (3Q-MAS) NMR, offer enhanced spectral resolution, making it possible to distinguish between different tetrahedral aluminum sites within the C-A-S-H structure. acs.org The quantitative interpretation of 27Al MAS NMR spectra is crucial for determining the specific location of aluminum, for example, whether it substitutes silicon in the "bridging" or "pairing" sites of the silicate chains in a tobermorite-like structure. acs.orgnih.gov

Chemical Shift Range (ppm)Aluminum CoordinationStructural Implication
50 – 100Tetrahedral (AlIV)Al3+ substituting for Si4+ in the silicate chain backbone. acs.org
30 – 40Pentahedral (AlV)Often associated with disordered or transitional sites. acs.orgtue.nl
-10 – 20Octahedral (AlVI)Typically represents Al in interlayer spaces or separate aluminate phases like hydrotalcite. acs.orgtue.nl

29Si MAS NMR spectroscopy provides detailed information about the connectivity and degree of polymerization of the silicate tetrahedra. nih.gov The technique distinguishes silicon atoms based on the number of bridging oxygen atoms (BO) that connect them to neighboring tetrahedra (either silicate or aluminate). This is described by the Qn notation, where 'n' represents the number of bridging oxygens (from 0 to 4).

The incorporation of aluminum into the silicate network directly affects the 29Si chemical shift. When an aluminum atom substitutes a silicon atom in a neighboring tetrahedron, it deshields the central silicon nucleus, causing a downfield shift in the spectrum. acs.org For example, a Q2 silicon atom connected to one aluminum and one silicon tetrahedron is denoted as Q2(1Al). acs.org This sensitivity allows 29Si MAS NMR to be used for tracking the extent of hydration and calculating the mean silicate chain length in cementitious systems. nih.gov The combined analysis of both 29Si and 27Al NMR data is essential for developing a consistent and comprehensive structural model of C-A-S-H, as the interpretation of overlapping peaks in 29Si spectra can be challenging without constraints from 27Al data. acs.orgacs.orgnih.gov

Qn SiteDescriptionTypical Chemical Shift (ppm)
Q0Isolated tetrahedra (monomers)-72 to -75 researchgate.net
Q1End-of-chain tetrahedra (dimers/chains)-75 to -80 researchgate.net
Q2Middle-of-chain tetrahedra~ -85
Q2(1Al)Middle-of-chain Si linked to one Al tetrahedron~ -81 acs.org

In more complex blended systems, such as alkali-activated materials, different types of gels like calcium-aluminate-silicate-hydrate (C-A-S-H) and sodium-aluminosilicate-hydrate (N-A-S-H) can coexist. tue.nl A multi-nuclear NMR approach, utilizing a range of NMR-active nuclei, is necessary to fully characterize these intricate systems. huji.ac.ilnih.gov

NucleusInformation Provided
29SiSilicate polymerization, chain length, Si/Al substitution. nih.gov
27AlAluminum coordination (tetrahedral, octahedral), location in structure. acs.orgacs.org
1HPresence and environment of water molecules and hydroxyl (OH) groups. nih.gov
23NaEnvironment of sodium ions, characterization of N-A-S-H gel. tue.nl

To extract meaningful structural parameters from NMR data, the raw spectra must be processed through spectral deconvolution. This process involves fitting the overlapping resonance peaks in the spectrum with a series of individual mathematical functions (e.g., Gaussian or Lorentzian curves) to determine the area of each peak. tue.nlberkeley.edu The relative area of each peak corresponds to the relative population of the specific nuclear environment it represents.

Qn SpeciesChemical Shift (ppm)Relative Area (%)Structural Interpretation
Q0-71.513.0Unhydrated tricalcium silicate. nih.gov
Q1-79.545.2Silicate chain-end groups in C-S-H gel. nih.gov
Q2-85.041.8Silicate chain-middle groups in C-S-H gel. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and monitoring the progress of chemical reactions in materials. In the study of aluminum calcium silicates, FTIR is particularly sensitive to the vibrations of the Si-O-T bonds (where T = Si or Al), which form the backbone of the material. mdpi.com

The principal absorption band, corresponding to the asymmetric stretching vibration of the Si-O-T bonds, typically appears in the 900–1200 cm-1 region. The exact position and shape of this band are highly sensitive to the degree of polymerization and the extent of aluminum substitution. For example, during the hydration of calcium silicate, the formation of C-S-H gel is marked by a significant shift of this peak to a higher wavenumber, such as from 905 cm-1 to 995 cm-1. nih.gov The incorporation of aluminum into the silicate network also influences the peak position; a shift from 1058 cm-1 in pure silica (B1680970) to 991 cm-1 in an aluminum silicate has been reported, indicating structural changes. researchgate.net Other bands at lower wavenumbers are associated with bending vibrations of the silicate network and vibrations of other bonds, providing complementary structural information. researchgate.netshimadzu.com

Wavenumber (cm-1)Vibrational ModeAssignment
~950 - 1100Asymmetric StretchSi-O-T (T=Si, Al) stretching in Q2, Q3 units. nih.govmdpi.com
~815 - 890Symmetric Stretch / BendingSi-O stretching in Q1 units or Al-O vibrations. researchgate.netresearchgate.net
~610BendingO-Si-O bending vibrations in Q1 units. researchgate.net
~490BendingSi-O-Si bending vibrations in Q1 units. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffraction Methods for Crystalline and Nanocrystalline Structures

The determination of the crystalline and nanocrystalline structures of aluminum calcium silicates is pivotal for understanding their properties and performance in various applications. Diffraction methods are paramount in providing detailed information about the atomic and molecular structure of these complex materials.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials, including aluminum calcium silicates. It is instrumental in identifying the various phases present within a sample by analyzing the diffraction pattern produced when X-rays interact with the material's crystal lattice. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for its identification.

In the study of aluminum calcium silicates and related materials, XRD is employed to identify the primary crystalline components. For instance, in various calcium silicate-based cements, XRD analysis has revealed that the main constituents are often tricalcium silicate and dicalcium silicate. nih.gov The technique is sensitive enough to detect variations in composition, such as the presence of different radiopacifiers like bismuth oxide or zirconium oxide in dental cements. jkdhs.org The diffraction patterns of different calcium silicate materials can show similar primary peaks due to their shared main component, calcium silicate. jkdhs.org

XRD is not only used for phase identification but also to investigate changes in the crystal structure resulting from compositional variations, such as varying calcium-to-silicon (Ca/Si) ratios and aluminum content. researchgate.net Although in some studies of calcium-alumino-silicate-hydrate (C-A-S-H), no significant changes to the crystal structure were observed with varying Ca/Si ratios and aluminum content, XRD remains a critical tool for monitoring such potential transformations. researchgate.net

The following table summarizes the crystalline phases identified in different calcium silicate-based materials using XRD:

Material TypeMain Crystalline Phases Identified by XRDAdditional Phases/RadiopacifiersReference
White Portland CementTricalcium silicate, dicalcium silicate- nih.gov
White ProRoot MTATricalcium silicate, dicalcium silicateBismuth oxide nih.gov
MTA AngelusTricalcium silicate, dicalcium silicateBismuth oxide nih.gov
BiodentineTricalcium silicate, dicalcium silicateZirconium oxide nih.gov
Endosequence Root Repair MaterialsTricalcium silicate, dicalcium silicateZirconium oxide, tantalum oxide nih.gov
Various Calcium Silicate-Based MaterialsCalcium silicateBismuth oxide, zirconium oxide jkdhs.org
Calcium-Alumino-Silicate-Hydrate (C-A-S-H)C-S-H, C-A-S-H, calcite, aragonite, vateriteAlumina (B75360)/silica gel researchgate.net

The Rietveld refinement method is a powerful analytical technique applied to powder X-ray diffraction data for the quantitative analysis of crystalline and amorphous phases in a multiphase mixture. rsc.orgcrystalimpact.com This method involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the determination of various crystallographic parameters, including the weight fraction of each phase. crystalimpact.com

In the context of aluminum-incorporated calcium silicate hydrates, the Rietveld refinement of XRD data has been successfully used to quantify the content of both the amorphous and crystalline phases. rsc.orgresearchgate.net By using an internal standard, such as α-Al2O3, it is possible to accurately determine the amount of the non-crystalline (amorphous) content within the sample. researchgate.net

Research on the hydrothermal treatment of the CaO-SiO2-H2O system with aluminum addition has utilized the Rietveld method to track phase transformations. rsc.org For example, it was found that the formation of the tobermorite (B576468) phase was promoted at an Al/(Al+Si) ratio of up to 0.03, but was retarded at higher aluminum concentrations. rsc.orgresearchgate.net The quantitative results obtained from Rietveld refinement provide detailed insights into how compositional changes influence the phase assembly of the final product. rsc.org

The table below presents an example of quantitative phase analysis of hydrothermally treated CaO-SiO2-H2O systems with varying aluminum content, as determined by Rietveld refinement of XRD data. researchgate.net

Al/(Al+Si) RatioReaction Temperature (°C)Reaction Time (h)Tobermorite (wt%)Quartz (wt%)Hydrogarnet (wt%)Amorphous (wt%)
0180775.310.2014.5
0.03180782.15.4012.5
0.06180765.88.94.121.2
0.09180752.312.58.726.5
0.12180741.715.613.429.3
0.12180535.618.210.136.1
0.12160728.920.47.842.9

Synchrotron-based X-ray techniques offer significant advantages over conventional laboratory XRD methods, primarily due to their high brightness, collimation, and tunable energy. These characteristics enable rapid data collection and the ability to probe subtle structural details.

In the study of calcium (alumino)silicate hydrates, synchrotron radiation-based X-ray techniques are employed to gain new insights into their multi-scale structure. escholarship.org Techniques such as wide-angle X-ray scattering, X-ray spectromicroscopy, and soft X-ray ptychographic imaging are utilized to investigate the atomic to micro-structure of C-S-H and C-A-S-H. escholarship.org

Research using these advanced methods has investigated the influence of Ca/Si and Al/Si ratios on the coordination chemistry and morphology of C-A-S-H. escholarship.org It has been found that aluminum incorporation increases the silicate polymerization in synthetic C-S-H, although it does not have a significant influence on the coordination symmetry of calcium. escholarship.org Furthermore, high-pressure synchrotron X-ray diffraction has been used to investigate the anisotropic mechanical properties of these materials, revealing that sodium-incorporated C-A-S-H exhibits significantly higher incompressibility along the c-axis compared to its counterparts. escholarship.org

Electron Microscopy for Morphology and Microstructure

Electron microscopy is an indispensable tool for visualizing the morphology and microstructure of aluminum calcium silicates at high resolution. By using a beam of electrons instead of light, electron microscopes can achieve much higher magnifications and resolutions, revealing fine details of the material's surface and internal structure.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and shape of aluminum calcium silicates. In SEM, a focused beam of electrons is scanned across the surface of a sample, and the resulting interactions are detected to form an image.

SEM analysis of various calcium silicate-based materials has shown that their surfaces consist of particles with sizes ranging from the sub-micron to the tens of microns scale. nih.gov The morphology of these particles can be crystalline and composed of spherical, cubic, or needle-like crystals. nih.gov For instance, white Portland cement has been observed to be composed of particles with larger sizes and irregular shapes, whereas other dental calcium silicate cements exhibit more homogeneous particle sizes and shapes. nih.gov

In studies of aluminum-incorporated calcium silicate hydrates, SEM has revealed that the addition of aluminum can alter the morphology of the resulting phases. rsc.orgresearchgate.net For example, aluminum was found to change the morphology of tobermorite from plate-like to lath-like and fibrous. rsc.orgresearchgate.net SEM coupled with energy-dispersive X-ray spectroscopy (EDS) can also provide elemental composition information, which is useful for correlating morphology with chemical composition. nih.govresearchgate.net

The following table summarizes the particle size ranges of various uncured calcium silicate-based cements as determined by SEM analysis. nih.gov

MaterialSmall Particle Size (Mean ± SD, µm)Large Particle Size (Mean ± SD, µm)
White Portland Cement0.98 ± 0.3210.45 ± 5.61
White ProRoot MTA0.76 ± 0.318.98 ± 4.87
White MTA Angelus0.89 ± 0.439.87 ± 6.23
Biodentine0.65 ± 0.287.65 ± 4.32
Endosequence Putty0.43 ± 0.195.43 ± 3.12
Endosequence Paste0.41 ± 0.215.21 ± 2.98

Transmission Electron Microscopy (TEM) provides even higher resolution images of the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. This technique is particularly useful for studying the nanostructure of materials like calcium silicate hydrates.

TEM has been instrumental in characterizing the morphology of hydration products in cements at the nanoscale. escholarship.org Three-dimensional reconstructions from TEM tomography have confirmed that the morphology of synthetic C-S-H with different Ca/Si ratios consists of foil-like structures. escholarship.org The packing density of these structures can vary with the Ca/Si ratio, with higher ratios leading to more densely packed structures. escholarship.org

Studies on synthesized SiO2-modified CaO from aluminum leaching residue have utilized TEM to observe the fibrous structure of the resulting tobermorite, which is a type of calcium silicate hydrate. acs.orgacs.org This fibrous morphology is believed to inhibit sintering and improve the material's performance in applications such as CO2 absorption. acs.org TEM tomography is a powerful tool for determining the 3D nanostructure and pore networks of C-S-H and can be extended to investigate more complex systems like calcium alumino silicate hydrate (C-A-S-H). escholarship.orgescholarship.org

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated within a transmission electron microscope (TEM), that provides insights into the elemental composition, chemical bonding, and electronic structure of materials at the nanoscale. eels.info When a high-energy electron beam passes through a thin specimen, some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to the excitation of core-level electrons in the atoms of the sample. wikipedia.orgyoutube.com The analysis of this energy loss spectrum yields detailed information about the local atomic environment.

In the context of aluminum calcium silicates, specifically the calcium-aluminate-silicate-hydrate (C-A-S-H) phase, EELS can be employed to probe the coordination and bonding state of aluminum. The fine structure of the aluminum L-edge in the EELS spectrum, known as the Energy Loss Near-Edge Structure (ELNES), is particularly sensitive to the local coordination environment of the aluminum atoms. eels.infoglobalsino.com By analyzing the shape and position of the peaks in the Al L-edge spectrum, it is possible to distinguish between different aluminum coordination states, such as tetrahedral and octahedral coordination. globalsino.com

For instance, the threshold of the aluminum ionization edge in an EELS spectrum can indicate its bonding state; a shift in the onset energy compared to pure aluminum suggests that the aluminum is bonded to oxygen. globalsino.com Furthermore, the specific features of the ELNES can be compared with reference spectra from materials with known aluminum coordination to identify the coordination environment in the C-A-S-H sample. globalsino.com While nuclear magnetic resonance (NMR) spectroscopy is more commonly cited for determining aluminum coordination in C-A-S-H, EELS offers the advantage of providing this information with high spatial resolution, allowing for the analysis of compositional variations at the nanoscale. In combination with techniques like NMR, EELS can help to build a more complete picture of the atomic-scale structure of aluminum calcium silicates. researchgate.net

The fine structure appearing from approximately 40 to 200 eV beyond the absorption-edge energy, known as the extended energy-loss fine structure (EXELFS), can also be analyzed. A Fourier transform of the EXELFS spectrum can provide information on the local atomic arrangement, corresponding to the extended X-ray absorption fine structure (EXAFS) in X-ray spectroscopy. jeol.com

Table 1: Information Derivable from EELS for this compound Analysis

EELS Signal/RegionInformation Provided
Core-loss EdgesElemental composition (presence of Al, Si, Ca, O) eels.info
Energy Loss Near-Edge Structure (ELNES)Bonding and oxidation state, coordination of aluminum (e.g., tetrahedral vs. octahedral) eels.infoglobalsino.com
Extended Energy-Loss Fine Structure (EXELFS)Distribution of neighboring atoms (radial distribution function) eels.infojeol.com
Chemical ShiftInformation on the bonding environment of aluminum globalsino.com

Investigations into Aluminum Coordination and Substitution Mechanisms

Tetrahedral, Pentacoordinated, and Octahedral Aluminum States in C-A-S-H

The incorporation of aluminum into the structure of calcium silicate hydrate (C-S-H) to form calcium-aluminate-silicate-hydrate (C-A-S-H) results in various coordination environments for the aluminum atoms. The primary coordination states observed are tetrahedral (four-fold, Al(IV)), pentacoordinated (five-fold, Al(V)), and octahedral (six-fold, Al(VI)). acs.org The prevalence of these states is highly dependent on the chemical composition of the system, particularly the calcium-to-silicon (Ca/Si) and aluminum-to-silicon (Al/Si) ratios.

Tetrahedral Aluminum (Al(IV)) : At lower Ca/Si ratios, aluminum is predominantly found in tetrahedral coordination, where it substitutes for silicon in the silicate chains. acs.org This substitution occurs in both bridging and non-bridging tetrahedral sites within the chains.

Pentacoordinated Aluminum (Al(V)) : Pentacoordinated aluminum is often considered an intermediate or transitional state. Some research suggests that Al(V) may be present in the interlayer space of the C-A-S-H structure, potentially serving to charge-balance the substitution of tetrahedral aluminum for silicon in the silicate chains. acs.org First-principles calculations have indicated that aluminates in the interlayer, regardless of their initial coordination, tend to relax into a five-fold coordination geometry. chimia.chunimib.it

Octahedral Aluminum (Al(VI)) : With increasing Ca/Si ratio (typically above 1.0 and becoming dominant at ratios exceeding 1.5), the proportion of octahedrally coordinated aluminum increases. acs.org At high Ca/Si and water-to-silicon (H₂O/Si) ratios, first-principles calculations predict that the stable coordination number for aluminum incorporated into the bridging sites of the silicate chains is six. unimib.itfigshare.com This leads to the formation of silicate-bridging [AlO₂(OH)₄]⁵⁻ complexes, which are stabilized by hydroxyl ligands and calcium ions in the interlayer space. unimib.itfigshare.com A distinct narrow signal around 5 ppm in ²⁷Al NMR spectra is attributed to this six-fold coordinated aluminum in the C-A-S-H structure. chimia.ch

Table 2: Predominant Aluminum Coordination States in C-A-S-H as a Function of Ca/Si Ratio

Ca/Si RatioPredominant Aluminum Coordination State(s)
LowTetrahedral (Al(IV))
IntermediateTetrahedral (Al(IV)), Pentacoordinated (Al(V))
High (>1.5)Octahedral (Al(VI))

Substitution of Silicon in Silicate Chains (Bridging vs. Non-Bridging)

A primary mechanism for aluminum incorporation into the C-A-S-H structure is the substitution of silicon atoms within the silicate chains. This substitution can occur in two main types of tetrahedral sites:

Bridging Tetrahedra : These are the silicon tetrahedra that link the "pairing" silicate units together, forming the linear chains. Numerous studies have confirmed that aluminum preferentially substitutes for silicon in these bridging positions. researchgate.net This substitution is a key factor in the elongation of the aluminosilicate chains.

Non-Bridging Tetrahedra : These are the "pairing" tetrahedra that are directly connected to the calcium oxide layers. While the bridging sites are the primary location for aluminum substitution, some research indicates that substitution can also occur in these non-bridging positions. eels.info

The specific site of substitution is influenced by the Ca/Si ratio. At low Ca/Si ratios, where the silicate chains are longer, aluminum preferentially substitutes for a non-bridging silicon. As the Ca/Si ratio increases, the chains shorten, making the non-bridging substitution less stable and leading to a redistribution of aluminum into the bridging sites. eels.info

Aluminum Incorporation in Octahedral Layers and Interlayer Spaces

Beyond substitution within the silicate chains, aluminum can also be incorporated into other parts of the C-A-S-H structure, particularly at higher Ca/Si ratios.

Octahedral Layers : The C-S-H structure contains a central "pseudo-octahedral" sheet of calcium oxide. eels.info At high Ca/Si ratios, when the silicate chains are short (primarily dimers), the substitution of Si⁴⁺ by Al³⁺ in the tetrahedral chains becomes less favorable. In these conditions, Al³⁺ can substitute for Ca²⁺ in the octahedral calcium oxide layer. eels.info This form of incorporation involves octahedrally coordinated aluminum.

Interlayer Spaces : The region between the layered structures of C-S-H contains water molecules and calcium ions. Aluminum can also be incorporated into this interlayer space. eels.info This interlayer aluminum is often found in a five-fold coordination state and is thought to play a role in charge balancing the structure. eels.infochimia.ch

Role of Ca/Si and Al/Si Ratios on Structural Evolution

The molar ratios of calcium-to-silicon (Ca/Si) and aluminum-to-silicon (Al/Si) are critical parameters that govern the structural evolution of C-A-S-H. These ratios influence several key structural features, including the length of the aluminosilicate chains and the degree of polymerization.

Generally, an increase in the Ca/Si ratio leads to a depolymerization of the silicate chains, resulting in shorter chain lengths. eels.info Conversely, the incorporation of aluminum (an increase in the Al/Si ratio) tends to promote polymerization, leading to longer aluminosilicate chains. figshare.com This is because aluminum preferentially substitutes for silicon in the bridging positions of the silicate chains, which facilitates chain extension.

The interplay between these two ratios determines the final structure of the C-A-S-H gel. For example, at a high Ca/Si ratio, the depolymerizing effect of calcium may counteract the polymerizing effect of aluminum.

Silicate Chain Length and Polymerization Degree

The degree of polymerization of the aluminosilicate chains in C-A-S-H is a direct consequence of the Ca/Si and Al/Si ratios. The mean chain length (MCL) is a common metric used to quantify this.

Effect of Ca/Si Ratio : As the Ca/Si ratio increases, the MCL of the silicate chains decreases. This is due to the incorporation of more calcium ions into the structure, which disrupts the continuity of the silicate chains. eels.info At very high Ca/Si ratios (around 1.5 and above), the tetrahedral sheet is composed mainly of dimers. eels.info

Effect of Al/Si Ratio : An increase in the aluminum content, and thus the Al/Si ratio, generally leads to an increase in the MCL of the aluminosilicate chains. figshare.com Aluminum's preference for the bridging tetrahedral sites promotes the linking of silicate units, resulting in a higher degree of polymerization.

Table 3: Influence of Ca/Si and Al/Si Ratios on C-A-S-H Structural Features

RatioEffect on Silicate/Aluminosilicate Chain LengthEffect on Polymerization Degree
Increasing Ca/SiDecreasesDecreases
Increasing Al/SiIncreasesIncreases

Interlayer Spacing and Structure Transformation

The structure of this compound, often referred to as calcium-alumino-silicate-hydrate (C-A-S-H), is characterized by layers of calcium-silicate sheets. The spacing between these layers, known as the interlayer spacing, is a critical parameter that influences the material's properties. This spacing is not fixed and can undergo significant transformations depending on environmental conditions and the material's composition.

Structural studies, often employing techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy, have provided detailed insights into these transformations. au.dk A primary factor governing the interlayer distance is the amount of interlayer water. au.dkmdpi.com The release of this water over time or upon drying leads to a measurable shrinkage of the interlayer space. au.dk For instance, drying at relative humidity (RH) levels of 40% and 11% results in a remarkable reduction in the interlayer distance, a change not significantly observed when drying at 80% RH. researchgate.net This process is associated with a structural rearrangement of the silicate chains. au.dk

The composition, particularly the calcium-to-silicon (Ca/Si) ratio, also plays a role. Contrary to the hypothesis that structural defects dominate stiffness, experimental evidence from high-pressure XRD and atomistic simulations shows that the intrinsic stiffness of the C-S-H solid is inversely correlated with the thickness of its interlayer space. escholarship.org As the Ca/Si ratio increases from 0.8 to 1.3, the material stiffens despite an increase in silicate chain vacancies. escholarship.org

Long-term studies on C-A-S-H phases reveal that structural changes occur over extended periods. Over several years, a release of interlayer water is a main effect, causing the interlayer space to shrink. au.dk This physical change is accompanied by a rearrangement of the silicate chains and alterations in the coordination environment of aluminum. au.dk Molecular simulations have identified an equilibrium basal distance of 13.7 Å for a C-S-H structure at 300 K and 100% relative humidity. researchgate.net The presence of aluminum can lead to larger interlayer distances compared to aluminum-free C-S-H. ntnu.no

Table 1: Factors Influencing Interlayer Spacing in C-A-S-H

Influencing FactorObservationPrimary Technique(s)Reference
Drying / Relative HumiditySignificant reduction in interlayer distance at low RH (e.g., 11% and 40%); less change at high RH (80%).¹H-NMR Relaxometry researchgate.net
Long-term StorageShrinkage of interlayer space due to the release of interlayer water over time (up to 7.5 years).XRD, TGA, NMR au.dk
Aluminum IncorporationThe presence of aluminum generally leads to larger interlayer distances.XRD, NMR, FTIR ntnu.no
Ca/Si RatioIntrinsic stiffness is inversely correlated with interlayer thickness; stiffness increases with Ca/Si ratio (0.8 to 1.3).High-Pressure XRD, Atomistic Simulations escholarship.org

Influence on Phase Purity and Crystallinity

The synthesis conditions of aluminum calcium silicates critically determine the phase purity and degree of crystallinity of the final product. Hydrothermal treatment is a common method used to synthesize crystalline forms, such as tobermorite and xonotlite, from amorphous precursors. chalmers.se However, the resulting phases are highly sensitive to parameters like the nature of the siliceous raw materials, temperature, and reaction time. chalmers.se

The choice of raw materials also has a significant impact. The use of amorphous silica sources, such as nano silica powder, tends to favor the synthesis of pure amorphous C-S-H. chalmers.se Conversely, more crystallized siliceous materials like diatomite and quartz powder are more likely to yield crystalline C-S-H phases. chalmers.se The rate of temperature increase during hydrothermal synthesis also affects the formation of specific crystalline phases like tobermorite and xonotlite. chalmers.se Increasing hydrothermal aging time and temperature can promote the development of tobermorite and truscottite phases from an initially amorphous C-S-H. bohrium.com

Table 2: Effect of Al/(Al+Si) Ratio on Phase Composition in Hydrothermally Synthesized Products (180°C, 7h)

Al/(Al+Si) Molar RatioTobermorite (wt%)Hydrogarnet (wt%)Quartz (wt%)Reference
0.0055.70.044.3 nih.gov
0.0371.21.527.3 nih.gov
0.1219.629.850.6 nih.gov

Impact of Alkali Ions (e.g., Sodium) on Aluminum Incorporation and Structure

Alkali ions, particularly sodium (Na⁺), play a crucial role in the structure of aluminum calcium silicates by influencing the incorporation of aluminum into the C-S-H framework. au.dkau.dk The substitution of silicon (Si⁴⁺) by aluminum (Al³⁺) in the tetrahedral silicate chains creates a charge imbalance. Alkali ions, such as Na⁺, are incorporated into the structure, often in the interlayer space, to compensate for this charge deficit. nih.govacs.org

The presence of alkali ions enhances the binding and uptake of aluminum. elsevierpure.com Studies have shown that introducing aluminum into the C-S-H structure to form C-A-S-H markedly increases the sorption of alkali ions like sodium and potassium. elsevierpure.com This indicates a synergistic relationship where the presence of alkalis facilitates aluminum incorporation, and the incorporated aluminum, in turn, provides sites for alkali binding. The solid's affinity for sodium has been observed to decrease as the Ca/Si ratio increases. acs.org

Advanced techniques like ²⁹Si and ²⁷Al MAS NMR spectroscopy have elucidated the specific structural roles of these ions. au.dkau.dkacs.org Aluminum can substitute for silicon in different positions within the silicate chains, such as the bridging and non-bridging tetrahedra. acs.org High concentrations of alkali hydroxides (like NaOH) favor this substitution, particularly in the bridging positions of longer silicate chains, which are typical for low Ca/Si ratios. acs.org In geopolymer systems, which are alkali-activated aluminosilicates, sodium is understood to be linked with aluminum, balancing the charge of the Al(OH)₄⁻ group. researchgate.net The presence of a high pH environment, often created by alkali hydroxides like NaOH, is also associated with increased Al uptake in the C-A-S-H structure. ntnu.no

Theoretical and Computational Modeling of Aluminum Calcium Silicate

Atomistic Simulation Approaches

Atomistic simulations are fundamental tools for investigating the molecular structure, dynamics, and mechanical behavior of C-A-S-H gels. These approaches model the system atom by atom, allowing for a detailed understanding of the interactions that govern the material's macroscopic properties.

Molecular Dynamics (MD) is a powerful simulation technique used to analyze the physical movements of atoms and molecules. In the context of aluminum calcium silicate (B1173343), MD simulations have been employed to explore the incorporation of aluminum into the calcium silicate hydrate (B1144303) (C-S-H) structure and its effect on the material's properties. uni-bonn.demdpi.com By simulating the polymerization process in the presence of aluminum atoms, researchers can analyze the connectivity of the resulting aluminosilicate (B74896) chains. uni-bonn.de

Reactive MD simulations, in particular, are used to characterize the mechanical properties and failure mechanisms of cross-linked C-A-S-H. frontiersin.orgresearchgate.net These simulations show that as the Al/Si ratio increases, the layered C-S-H structure transforms into a more complex three-dimensional C-A-S-H network. frontiersin.orgresearchgate.net This transformation is crucial for understanding the material's strength and durability. mdpi.com Studies have shown that the mechanical properties, such as tensile strength and Young's modulus, are optimized when the Al/Si ratio is between 0.1 and 0.2. mdpi.comfrontiersin.org

The table below presents data from MD simulations showing the effect of the Al/Si ratio on the mechanical properties of C-A-S-H.

Al/Si RatioTensile Strength (y-direction, GPa)Young's Modulus (y-direction, GPa)Tensile Strength (z-direction, GPa)Young's Modulus (z-direction, GPa)
0.007.8871.481.5424.32
0.05----
0.10----
0.15----
0.2012.2791.6410.0396.32

Data sourced from reactive molecular dynamics simulations. frontiersin.org

First-principles calculations, based on quantum mechanics, provide a highly accurate method for studying the electronic structure and properties of materials without relying on empirical parameters. These ab initio calculations have been used to compute Nuclear Magnetic Resonance (NMR) parameters for amorphous calcium aluminosilicate glass. acs.org By obtaining atomic coordinates through ab initio MD simulations and then applying methods like the gauge-including projector augmented-wave (GIPAW), researchers can simulate NMR spectra that are in very good agreement with experimental data, thus validating the structural models of the glass. acs.org This approach helps in interpreting experimental NMR spectra and provides correlations between structural features and NMR parameter values. acs.org

Quantum chemical simulations are essential for understanding chemical reactions and dynamics at the quantum level. cosmosmagazine.comsydney.edu.au While large-scale application to complex systems like C-A-S-H is computationally expensive, these simulations are crucial for accurately modeling the behavior of electrons in chemical bonds. youtube.com The development of reactive force fields, such as ReaxFF, bridges the gap between quantum accuracy and the larger length and time scales accessible to classical MD. ReaxFF has been successfully used to study the nanomechanical properties of cement-based materials, including C-A-S-H, by describing interatomic interactions based on bond order, allowing for the simulation of chemical reactions. researchgate.netaip.org This approach enables the investigation of processes like water dissociation and its effect on the mechanical properties of the C-A-S-H structure. mdpi.com

Development of Structure Models (e.g., Tobermorite-Based, Jennite-Based, Cross-Linked Substituted Tobermorite (B576468) Model (CSTM))

The amorphous or poorly crystalline nature of C-A-S-H gel has led to the development of structural models based on naturally occurring crystalline minerals.

Tobermorite-Based Models : Many structural models for C-A-S-H are derived from the crystal structure of Tobermorite, a calcium silicate hydrate mineral. uni-bonn.detrb.org These models depict C-A-S-H as having layered structures resembling Tobermorite, with silicate chains held together by calcium oxide sheets. uni-bonn.de Aluminum is understood to substitute for silicon within the tetrahedral sites of the silicate chains. researchgate.netgeoscienceworld.org The incorporation of aluminum can alter the degree of crystallinity, structure, and morphology of the particles. ascelibrary.org

Jennite-Based Models : Jennite is another crystalline analog used to model the structure of C-S-H, particularly at higher Ca/Si ratios. whiterose.ac.ukresearchgate.net Models for C-A-S-H can therefore incorporate features from both Tobermorite and Jennite to describe the full range of compositions found in hydrated cement pastes. researchgate.net

Cross-Linked Substituted Tobermorite Model (CSTM) : To account for experimental observations indicating significant cross-linking in C-A-S-H gels, the Cross-Linked Substituted Tobermorite Model (CSTM) was developed. acs.orgwhiterose.ac.ukresearchgate.net This model describes the C-A-S-H gel as a mixture of cross-linked and non-cross-linked Tobermorite-based structures. acs.orgwhiterose.ac.uknih.gov The CSTM provides a more advanced and accurate description of the chemistry and structure of C-A-S-H, reconciling spectroscopic and density information that could not be fully explained by non-cross-linked models alone. acs.orgwhiterose.ac.ukresearchgate.net

Simulation of Structural Features and Properties

Computational simulations are instrumental in elucidating the specific structural features of C-A-S-H and relating them to its macroscopic properties.

The substitution of aluminum for silicon in the silicate chains is a key mechanism for the formation of cross-links in the C-A-S-H structure. mdpi.com MD simulations have shown that the incorporation of aluminate species leads to the polymerization of defective silicate chains, transforming the layered C-S-H structure into a cross-linked C-A-S-H gel. researchgate.netacs.org

This Al-induced cross-linking is directly responsible for strengthening the material, particularly in the interlayer region. frontiersin.orgacs.org The simulations reveal that these cross-links significantly increase the cohesive force and stiffness of C-A-S-H. frontiersin.orgresearchgate.netacs.org Uniaxial tensile tests simulated via MD show a substantial increase in tensile strength and Young's modulus in the direction perpendicular to the layers (z-direction) as the Al/Si ratio increases, demonstrating the critical role of cross-linking in enhancing interlayer interaction. frontiersin.org

The table below summarizes the effect of Al-induced cross-linking on the polymerization of the aluminosilicate structure.

Al/Si RatioQ¹ species (%)Q² species (%)Q³ species (%)
0.0018.281.80.0
0.0511.484.14.5
0.104.586.49.1
0.152.384.113.6
0.200.081.818.2

Qⁿ refers to a silicate or aluminate tetrahedron connected to n other tetrahedra. An increase in higher Q species (e.g., Q³) indicates a higher degree of polymerization and cross-linking. Data from Yang et al. (2018) as cited in other research. researchgate.net

Defect Healing in Silicate Chains

Defects within the silicate chains of materials like aluminum calcium silicate can significantly impact their macroscopic properties. Computational studies, particularly molecular dynamics simulations, have explored mechanisms for healing these defects.

One area of research has focused on the introduction of polymers to facilitate the repair of defective silicate chains. Molecular dynamics simulations on calcium-silicate-hydrate (C-S-H) gels, a related system, have shown that certain polymers can improve the hydrogen bonding at the interface and mend broken silicate chains. This process can delay the propagation of cracks under mechanical stress, thereby enhancing the cohesive strength and ductility of the gel structure. mdpi.com For instance, simulations have demonstrated that calcium ions near the surface of the silicate structure can form bonds with functional groups in polymers and oxygen atoms in the silicate chains, effectively bridging defects. mdpi.com

Diffusive Characteristics within the Structure

The diffusion of ions within the this compound structure is fundamental to understanding its high-temperature behavior, geological aging processes, and performance in various applications. Computational and experimental studies have provided valuable data on the diffusivity of key ions.

In aluminosilicate garnets, the diffusion of calcium (Ca) is a topic of significant interest. Experimental studies have determined interdiffusion coefficients for Ca-(Fe, Mg) systems. These studies indicate that the volume diffusion of Ca is generally slower than that of other divalent cations like Mn²⁺, Fe²⁺, and Mg²⁺, which is attributed to the larger ionic radius of Ca²⁺. scispace.com

The table below summarizes experimentally determined diffusion parameters for Ca-(Fe, Mg) interdiffusion in aluminosilicate garnets.

Temperature (°C)Pressure (GPa)Activation Energy (Q) (kJ mol⁻¹)Frequency Factor (D₀) (m² s⁻¹)
1050–12501.3188 ± 486.6 × 10⁻¹⁴

Data sourced from experimental studies on aluminosilicate garnets. scispace.com

Studies on aluminosilicate glasses have investigated the self-diffusion of aluminum (Al) and oxygen (O). The mobility of aluminum is generally found to be significantly lower than that of oxygen in these glasses. researchgate.net The proposed mechanism for Al³⁺ self-diffusion in multicomponent aluminosilicate glasses is often a 'vacancy' mediated direct isotope exchange. researchgate.net The activation enthalpies for both aluminum and oxygen diffusion tend to decrease with a decreasing Al³⁺/Na⁺ ratio in the glass. researchgate.net

The following table presents diffusion data for various ions in silicate and aluminosilicate systems.

Diffusing IonHost MaterialTemperature Range (°C)Diffusion Coefficient Range (m²/s)
Ca²⁺CaO-SiO₂ Slag~15001.0 x 10⁻¹⁰ to 5.0 x 10⁻¹⁰
Al³⁺Aluminosilicate Glass724 - 821(significantly lower than oxygen)
OAluminosilicate Glass724 - 821(significantly higher than aluminum)

This table compiles data from various studies on ion diffusion in silicate and aluminosilicate melts and glasses. researchgate.netpyrometallurgy.co.za

Thermodynamic Modeling of Phase Equilibria

Thermodynamic modeling is essential for predicting the stable phases and their transformations in the this compound system under various conditions of temperature, pressure, and composition. The CALPHAD (CALculation of PHAse Diagrams) technique is a powerful tool used for this purpose. researchgate.netthermocalc.com

The CaO-Al₂O₃-SiO₂ system has been extensively assessed using the CALPHAD method, leading to the development of thermodynamic databases that can predict phase equilibria. researchgate.netpyrometallurgy.co.za These models describe the Gibbs free energy of each phase as a function of its composition and temperature. arxiv.org

A critical aspect of modeling the liquid phase in this system is the treatment of Al₂O₃. Some models introduce the AlO₂⁻¹ species to better represent the behavior of alumina (B75360) in the melt, and viscosity data appear to support this approach. researchgate.net The ionic two-sublattice model is often employed to describe the ternary liquid phase. researchgate.net

Thermodynamic assessments allow for the calculation of various phase diagrams, including isothermal sections and liquidus surface projections. researchgate.netresearchgate.net These diagrams are invaluable for understanding the formation of different solid phases from the melt during cooling. The table below lists some of the key solid phases in the CaO-Al₂O₃-SiO₂ system that are considered in thermodynamic modeling.

Phase NameChemical FormulaCrystal System
AnorthiteCaO·Al₂O₃·2SiO₂Triclinic
Gehlenite2CaO·Al₂O₃·SiO₂Tetragonal
WollastoniteCaO·SiO₂Triclinic/Monoclinic
Mullite (B73837)3Al₂O₃·2SiO₂Orthorhombic
CorundumAl₂O₃Trigonal
CristobaliteSiO₂Tetragonal/Cubic
TridymiteSiO₂Orthorhombic/Hexagonal
Rankinite3CaO·2SiO₂Monoclinic
Hatrurite3CaO·SiO₂Trigonal

This table presents some of the important crystalline phases in the CaO-Al₂O₃-SiO₂ system. researchgate.netresearchgate.net

These thermodynamic models are not only crucial for fundamental materials science but also have practical applications in industries such as metallurgy, where they are used to predict the behavior of slags. pyrometallurgy.co.zamdpi.com

Applications in Advanced Materials Research

Development of Tailored Cementitious Materials

Aluminum calcium silicate (B1173343) is instrumental in engineering modern cementitious materials with bespoke properties. Its incorporation into cement formulations allows for the precise control of hydration kinetics, mechanical strength, and long-term durability, while also paving the way for more environmentally friendly cement production.

Research has demonstrated that the addition of tricalcium aluminate to tricalcium silicate accelerates the hydration process, resulting in a reduced setting time and improved compressive strength nih.gov. This acceleration is attributed to the rapid reaction of tricalcium aluminate with water nih.gov. The order of hydration rate for the main constituents of Portland cement in the initial days is typically: Tricalcium aluminate > Tricalcium silicate > Dicalcium silicate nih.gov.

PropertyObservationSource
Cohesion and Strength Formation of calcium aluminosilicate (B74896) hydrate (B1144303) (C-A-S-H) gel is instrumental in the development of strength. frontiersin.org
Setting Time The addition of tricalcium aluminate to tricalcium silicate accelerates the hydration process and reduces setting time. nih.gov
Compressive Strength The inclusion of tricalcium aluminate enhances short-term compressive strength. nih.gov
Microstructure The presence of calcium in aluminosilicate-based hydrates can lower porosity. taylorandfrancis.com

The durability of cementitious systems is a critical factor for the longevity of infrastructure, and aluminum calcium silicate plays a vital role in enhancing this property. The incorporation of aluminum into the silicate matrix of cement-based materials improves its stability and, consequently, its durability frontiersin.org. The formation of C-A-S-H gels is a key factor in determining the chemical resistance of the resulting materials .

One of the primary mechanisms through which this compound enhances durability is by refining the pore structure of the cement paste. A denser, less porous microstructure restricts the ingress of aggressive substances such as chlorides and sulfates, which can lead to deterioration. The promotion of C-A-S-H gel formation helps in filling pores, leading to a decrease in porosity mdpi.com. This refined microstructure and reduced porosity contribute to improved resistance against chemical attack and other forms of degradation.

Furthermore, the substitution of aluminum in the C-S-H structure can influence the material's ability to retain or release pollutants, which is an important aspect of environmental durability nih.gov.

Durability AspectRole of this compoundSource
Chemical Resistance The structure and composition of C-A-S-H gels are paramount in determining the chemical resistance of the material.
Porosity The formation of C-A-S-H gel contributes to a reduction in micro-pore formation and overall porosity. mdpi.com
Stability The incorporation of aluminum enhances the stability of the silicate matrix. frontiersin.org

The production of conventional Portland cement is a significant contributor to global carbon dioxide emissions. Consequently, there is a substantial research effort focused on developing low-carbon cement alternatives. This compound is a key component in several of these more sustainable formulations.

Alkali-activated cements, including geopolymer cements, are a promising class of low-CO2 binders mineralproducts.orgconcrete.org.uk. These materials utilize industrial byproducts such as fly ash and slag as aluminosilicate precursors, which are then activated by an alkaline solution frontiersin.org. The primary reaction product in many of these systems is a calcium aluminosilicate hydrate (C-A-S-H) gel, which provides the binding properties researchgate.netmdpi.com. Geopolymer cements, which are a type of alkali-activated cement, are known for their rapid strength development and resistance to chemical attack geopolymer.org.

Another avenue for reducing the carbon footprint of cement is through the use of calcium sulfoaluminate (CSA) cements researchgate.netyoutube.com. The production of CSA clinkers requires less limestone and lower kiln temperatures compared to Portland cement, resulting in lower CO2 emissions researchgate.net. These cements are composed of calcium sulfoaluminate, belite (dicalcium silicate), and ferrite (B1171679) (calcium aluminoferrite) mineralproducts.org. The hydration of CSA cements leads to the formation of ettringite and monosulfate, with smaller amounts of C-S-H from the belite reaction mdpi.com.

Low-Carbon Cement TypeRole of this compoundKey FeaturesSource
Alkali-Activated Cements (e.g., Geopolymers) Forms the primary binding phase, calcium aluminosilicate hydrate (C-A-S-H) gel.Utilizes industrial byproducts, offers rapid strength gain and good durability. frontiersin.orggeopolymer.org
Calcium Sulfoaluminate (CSA) Cements A key component of the clinker, contributing to the formation of ettringite upon hydration.Lower manufacturing temperatures and reduced limestone usage lead to lower CO2 emissions. mineralproducts.orgresearchgate.net

Composite Materials and Their Property Enhancements

Beyond its use in traditional cementitious systems, this compound is also a valuable constituent in the development of advanced composite materials, where it can significantly enhance mechanical and physical properties.

The combination of alumina (B75360) (aluminum oxide) with calcium silicate can yield composites with improved mechanical performance. Research has shown that the addition of alumina to α-calcium silicate ceramic can lead to the formation of alumina-rich calcium aluminates after sintering nih.govresearchgate.net.

A study investigating the effect of adding varying amounts of Al2O3 powder to α-CaSiO3 found that an addition of 15 wt% of Al2O3 sintered at 1250°C improved both the hardness and fracture toughness of the calcium silicate nih.govresearchgate.net. This enhancement in mechanical properties makes these composites promising for applications that require high strength and resistance to fracture. The study also noted that the average grain sizes of the composite were maintained in the range of 500-700 nm after the sintering process nih.govresearchgate.net.

Alumina Content (wt%)Sintering Temperature (°C)Effect on Mechanical PropertiesSource
151250Improved hardness and fracture toughness. nih.govresearchgate.net

At the nanoscale, the incorporation of this compound phases can lead to the development of advanced nanocomposites with tailored properties. The synthesis of calcium aluminosilicate hydrate-polycarboxylate (CASH-PCE) nanocomposites has been explored as an additive to cementitious materials tandfonline.comresearchgate.net. In this process, polycarboxylate ether (PCE), a type of superplasticizer, is adsorbed onto the surface of the C-A-S-H nanoparticles tandfonline.com.

The presence of aluminum ions (Al3+) can influence the composition and morphology of the C-S-H structure tandfonline.com. Research indicates that Al3+ can affect the adsorption of PCE and, in doing so, regulate the particle size of the resulting nanocomposites tandfonline.com. These nanocomposites can act as nucleation sites, promoting faster hydration of cement tandfonline.com.

Nanocomposite SystemKey FindingsPotential ApplicationSource
CASH-PCE Nanocomposites Al3+ influences PCE adsorption and regulates nanoparticle size; promotes cement hydration.Additive for enhanced performance cement. tandfonline.com
Synthetic C-A-S-H Gels Aluminum substitution modifies the silicate chain structure and length.Fundamental understanding for designing advanced binders. elsevier.es
Green Synthesized Al-Si Nanocomposites Nanoparticle sizes of 15-37 nm achieved.Durable cement coatings. ppaspk.org

High-Temperature Material Systems and Degradation Resistance

In the realm of advanced materials research, particularly for applications in high-temperature environments such as gas turbine engines, the durability and resistance of components to degradation are of paramount importance. Materials operating at extreme temperatures are susceptible to various forms of chemical and mechanical failure. One of the most significant challenges is the degradation caused by molten deposits, which can severely limit the lifespan and performance of critical components. The interactions between high-temperature structural materials and environmental contaminants like sand, dust, or volcanic ash, which form molten silicate glasses at operating temperatures, are a primary focus of current research. Understanding these degradation mechanisms is crucial for the development of robust and reliable high-temperature material systems.

Resistance to Molten Calcium-Magnesium-Aluminum-Silicate (CMAS) Degradation

A critical failure mode for high-temperature coatings, such as thermal barrier coatings (TBCs) and environmental barrier coatings (EBCs), is the attack by molten calcium-magnesium-aluminum-silicate (CMAS). researchgate.net CMAS is formed when siliceous debris, including sand, ash, and other runway dust, is ingested into a gas turbine engine and deposits on hot components. core.ac.uknasa.gov At operating temperatures exceeding 1200°C, these deposits melt and form a corrosive glassy silicate. core.ac.uknasa.govnasa.gov

The degradation process involves several mechanisms. The low-viscosity molten CMAS can easily infiltrate the porous microstructure of typical plasma-sprayed coatings. researchgate.netmdpi.com This infiltration leads to a significant increase in the thermal conductivity of the coating, compromising its insulating capability. researchgate.netmdpi.com Furthermore, CMAS chemically reacts with the coating material. For instance, in conventional yttria-stabilized zirconia (YSZ) TBCs, the CMAS melt leaches the yttria stabilizer from the zirconia matrix. researchgate.netcranfield.ac.uk This destabilizes the zirconia, causing a phase transformation to monoclinic zirconia upon cooling, which is associated with a volume change that generates significant internal stresses, leading to cracking and spallation of the coating. researchgate.net Upon cooling, the infiltrated CMAS solidifies into a brittle glass phase, which drastically reduces the strain tolerance of the coating system, making it susceptible to delamination and failure. mdpi.com

Research has focused on understanding the thermochemical interactions between CMAS and various coating materials to develop mitigation strategies. core.ac.ukresearchgate.net The composition of CMAS can vary, which in turn affects the severity and mechanism of the degradation. cranfield.ac.uk

Oxide ComponentTypical Composition Range (mol%)Role in Degradation
CaO30-35Lowers melting point and viscosity of the silicate melt.
MgO5-10Further reduces viscosity, enhancing infiltration.
AlO1.5 (Al2O3)10-15Contributes to the glass network and reacts with coating constituents.
SiO240-50Primary glass-former, determines the silicate network structure.

Environmental Barrier Coatings (EBCs)

To protect silicon-based ceramic matrix composite (CMC) components from the harsh environments of gas turbine engines, Environmental Barrier Coatings (EBCs) are employed. researchgate.net EBCs are designed to prevent damage from both water vapor and molten CMAS deposits. researchgate.netmdpi.com The development of CMAS-resistant EBCs is a key area of materials research. core.ac.uk

The primary strategy for conferring CMAS resistance is to design an EBC material that reacts with the molten silicate to form a dense, stable, and continuous crystalline layer at the coating's surface. mdpi.comresearchgate.net This reaction layer acts as a barrier, sealing the pores of the coating and preventing further infiltration of the molten CMAS. Materials containing rare-earth elements are particularly effective. When CMAS comes into contact with these EBCs, the rare-earth oxides dissolve into the melt and trigger the precipitation of crystalline phases like apatite or garnet. mdpi.comresearchgate.netresearchgate.net

For example, ytterbium silicate (Yb₂SiO₅) has been shown to react with CMAS to form a protective apatite (Ca₂Yb₈(SiO₄)₆O₂) layer. researchgate.net This reaction consumes the molten CMAS and creates a stable seal. The effectiveness of the EBC is determined by the rate of this reaction and the integrity of the resulting crystalline barrier. Research indicates that multi-component rare-earth phosphates can offer improved CMAS resistance due to higher grain boundary stability and a slower dissolution rate into the molten CMAS. researchgate.net NASA has developed durable EBCs, some based on mullite (B73837) or rare-earth disilicates, that can withstand temperatures up to 1482°C for extended periods, offering crucial protection for next-generation CMC components. nasa.gov The chemical interaction between the EBC and CMAS, leading to the formation of stable calcium aluminosilicate and rare-earth silicate phases, is fundamental to this protective mechanism. nasa.gov

EBC Material SystemCMAS Resistance MechanismKey Reaction Product(s)
Ytterbium Silicates (e.g., Yb₂SiO₅, Yb₂Si₂O₇)Reactive sealing: Dissolves into CMAS to precipitate a stable crystalline layer. researchgate.netApatite (Ca₂Yb₈(SiO₄)₆O₂), Garnet researchgate.netresearchgate.net
Rare-Earth (RE) Doped Zirconia/HafniaReactive sealing: RE oxides dissolve and form stable crystalline phases. core.ac.uknasa.govApatite, RE-containing silicate phases core.ac.uknasa.gov
Lutetium Phosphate (LuPO₄)Forms a dense, continuous reaction layer at the interface that inhibits penetration. researchgate.netCa₈MgLu(PO₄)₇, Lutetium Disilicate (Lu₂Si₂O₇) researchgate.net
Mullite (Al₆Si₂O₁₃) / Rare-Earth DisilicatesForms a durable coating that resists steam oxidation and CMAS attack at very high temperatures. nasa.govStable aluminosilicate and rare-earth silicate phases

Environmental Research and Remediation Applications

Aluminum calcium silicate (B1173343) and related silicate compounds are subjects of significant research for various environmental remediation applications. Their utility stems from their chemical reactivity, ion-exchange capabilities, and structural properties, which make them effective in contaminant removal from water and soil, as well as in the amelioration of problematic soil conditions.

Analytical Techniques for Research on Aluminum Calcium Silicate

Elemental Analysis Methods

Elemental analysis is fundamental to verifying the stoichiometry and purity of aluminum calcium silicate (B1173343). Various spectroscopic methods are utilized to quantify the concentration of constituent elements such as aluminum, calcium, and silicon, as well as to detect trace impurities.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful technique for the elemental analysis of aluminum calcium silicate. wikipedia.org It is a type of emission spectroscopy that utilizes an inductively coupled plasma to excite atoms and ions, causing them to emit electromagnetic radiation at wavelengths characteristic of each specific element. wikipedia.org The intensity of this emission is directly proportional to the concentration of the element in the sample. wikipedia.org

In the analysis of this compound, the sample is first brought into a liquid form, typically through acid digestion. For instance, a sample can be dissolved in a mixture of nitric acid and hydrochloric acid (aqua regia) after being treated with deionized water. fao.org This solution is then introduced into the plasma, which operates at temperatures ranging from 6,000 to 10,000 K. wikipedia.org

ICP-AES is routinely used to determine the concentrations of the major components of this compound. Specific analytical wavelengths are used for the detection of each element to ensure accuracy. fao.org

ElementAnalytical Wavelength (nm)
Aluminum (Al)396.152
Calcium (Ca)318.127
Silicon (Si)251.611
Phosphorus (P)213.618
Magnesium (Mg)279.078

This table presents the recommended analytical wavelengths for the determination of various elements in this compound using ICP-AES. fao.orgfao.org

The technique's applications include quality control in manufacturing processes and the detailed chemical characterization of synthesized this compound materials. thermofisher.com

Atomic Absorption Spectroscopy (AAS) is another key analytical method for determining the elemental composition of this compound. measurlabs.com This technique is based on the principle that atoms absorb light at specific wavelengths unique to each element. measurlabs.com To perform an AAS analysis, the sample must be in a solution, which then allows it to be dispersed as an aerosol. measurlabs.com For solid samples like this compound, this necessitates dissolution in a suitable solvent prior to analysis. measurlabs.compittstate.edu

AAS is particularly useful for quantifying trace metallic impurities. For example, it is employed to determine the levels of lead, arsenic, and mercury in this compound samples. fao.org Different AAS techniques are utilized for specific elements, such as hydride generation for arsenic, electrothermal atomization for lead, and cold vapor generation for mercury. fao.org

The interference of aluminum when determining magnesium in silicates using an air-acetylene flame can be overcome by utilizing a hotter nitrous oxide-acetylene flame. researchgate.net While there is some indication that alkali metals might interfere with this determination, this has not been confirmed in analyses of standard rock samples. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX), also referred to as EDS, is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by bombarding the sample with a beam of electrons, which excites electrons in the sample's atoms. When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.org

EDX analysis of this compound can provide qualitative and quantitative information about its elemental composition. It is often coupled with Scanning Electron Microscopy (SEM) to create elemental maps, which show the distribution of elements such as aluminum, calcium, and silicon across the surface of the material. researchgate.net This can reveal the homogeneity of the sample and the spatial relationships between different elements. researchgate.net For instance, studies have shown dense patches of calcium ions agglomerated on surfaces with high aluminum content and in silicon-rich zones. researchgate.net

In the analysis of various calcium silicate-based materials, EDX has been used to identify the presence of key elements and their relative abundance. scielo.brnih.gov For example, in one study, a calcium oxide-based sealer showed higher peaks for calcium compared to a bioceramic-based sealer. scielo.br

ElementCommon Observation in EDX of Calcium Silicate Materials
CalciumHigh peaks often observed, indicating its major presence.
SiliconA primary constituent, consistently detected.
AluminumPresent in this compound, its distribution can be mapped.
ZirconiumOften detected as zirconium dioxide, used as a radiopacifier. nih.gov
BismuthBismuth oxide is another common radiopacifier detected. scielo.br

This table summarizes common elemental findings in the EDX analysis of calcium silicate-based materials.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound upon heating. These methods provide valuable information about the material's thermal stability, phase transitions, and decomposition behavior.

Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.netetamu.edu TGA is a powerful tool for investigating the thermal stability and composition of this compound.

A typical TGA experiment involves heating a small amount of the sample in a furnace at a controlled rate. The resulting data is a TGA curve, which plots the mass of the sample against temperature. slideshare.net Weight loss events on the TGA curve can correspond to processes such as dehydration or dehydroxylation. For example, the dehydroxylation of kaolinite, an aluminosilicate (B74896) mineral, occurs in the temperature range of 400-700°C, resulting in a significant mass loss. core.ac.uk

TGA can be used to monitor phase transitions during the calcination of this compound precursors. It can also be used to study the oxidation of materials at high temperatures. osti.gov For instance, in studies of mixtures containing aluminum powder, TGA has been used to observe the rapid mass increase associated with the oxidation of liquid aluminum to alumina (B75360). osti.gov

Temperature Range (°C)Observed Event in Aluminosilicates
Up to 200Evolution of absorbed water. core.ac.uk
400 - 700Dehydroxylation reaction. core.ac.uk

This table shows typical thermal events observed in the TGA of aluminosilicate materials.

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to a controlled temperature program. vbcop.orgtrb.org DTA is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, crystallization, and chemical reactions. ebrary.net

The output of a DTA experiment is a thermogram, which shows peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) events. vbcop.org Sharp endothermic peaks often indicate phase changes like melting, while broad endotherms can be associated with dehydration reactions. vbcop.org Exothermic peaks can signify crystallization or oxidation reactions. vbcop.org

In the study of calcium-magnesium-aluminum-silicate (CMAS) systems, DTA has been used to identify endothermic peaks associated with phase transitions at high temperatures. researchgate.net When combined with TGA, DTA can provide a more complete picture of the thermal behavior of this compound. For example, a study on the interaction of calcium silicate with cesium hydroxide (B78521) used TG-DTA to analyze thermal events under different atmospheric conditions up to 1100°C. tandfonline.com

Surface Area and Porosity Analysis

The characterization of surface area and porosity is crucial for understanding the physical properties and potential applications of this compound, particularly in fields such as adsorption, catalysis, and construction materials. youtube.comnih.gov These properties dictate the material's interaction with its environment at a molecular level. A large surface area and well-developed pore structure can significantly enhance the reactivity and efficiency of this compound in various processes. nih.gov

Nitrogen gas adsorption is a widely employed and powerful technique for determining the specific surface area, pore volume, and pore size distribution of porous materials like this compound. orientjchem.orgmdpi.com The method is based on the physical adsorption of nitrogen gas molecules onto the surface of the material at cryogenic temperatures, typically at 77 K, the boiling point of liquid nitrogen. mdpi.com

The process involves placing a degassed sample of this compound in a sealed tube and incrementally introducing nitrogen gas. orientjchem.org Before the analysis, the sample is typically heated under vacuum to remove any adsorbed contaminants from its surface. orientjchem.org As the pressure of the nitrogen gas is gradually increased, the gas molecules adsorb onto the surface of the material, initially forming a single layer (monolayer) and then subsequent layers (multilayer adsorption) at higher pressures. orientjchem.org The amount of nitrogen gas adsorbed at different pressures is meticulously measured, generating an adsorption isotherm, which is a plot of the volume of gas adsorbed versus the relative pressure. orientjchem.org Subsequently, the pressure is incrementally decreased, causing the gas to desorb from the material, which generates a desorption isotherm. orientjchem.org The shape of the adsorption and desorption isotherms provides valuable information about the porous nature of the material. mdpi.com

The most common method for calculating the specific surface area from the nitrogen adsorption data is the Brunauer-Emmett-Teller (BET) theory. mdpi.commicrotrac.com The BET equation is applied to the data in the relative pressure range where monolayer and multilayer adsorption occurs, typically between 0.05 and 0.35. microtrac.com This analysis yields the specific surface area, expressed in square meters per gram (m²/g). youtube.com

Furthermore, the nitrogen adsorption-desorption isotherms can be used to determine the pore size distribution and pore volume of the this compound. The Barrett-Joyner-Halenda (BJH) method, for example, is frequently applied to the desorption branch of the isotherm to calculate the distribution of pore sizes within the mesoporous range (2-50 nm). orientjchem.org The shape of the isotherm and the hysteresis loop between the adsorption and desorption branches can indicate the type of pores present, such as cylindrical, slit-shaped, or ink-bottle pores. For instance, a Type IV isotherm is characteristic of mesoporous materials. mdpi.com

Research findings have demonstrated the utility of nitrogen gas adsorption in characterizing various forms of this compound. For instance, a study on a calcium sodium aluminosilicate synthesized via a sol-gel process reported a specific surface area of 38.89 m²/g, a total pore volume of 0.3728 cm³/g, and an average pore diameter of 38.34 nm. researchgate.net Another investigation on a novel calcium-based sorbent containing calcium aluminate silicate hydrate (B1144303) found a specific surface area of 31.5 m² g⁻¹ and a pore volume of 0.176 cm³ g⁻¹, which contributed to its high efficiency in flue gas desulfurization. nih.gov The nature of the isotherms in these studies often points to the mesoporous character of the material. orientjchem.org

The data below, compiled from various studies, illustrates the range of surface area and porosity values obtained for different types of aluminum calcium silicates using nitrogen adsorption techniques.

MaterialBET Specific Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Calcium Sodium Aluminosilicate38.890.372838.34
Calcium-Aluminosilicate (CAS) Glass~1.0N/AN/A
Calcium Aluminate Silicate Hydrate Sorbent31.50.176N/A

Future Research Directions and Emerging Areas

Refinement of Atomistic Models and Predictive Capabilities

Developing precise atomistic models is fundamental to forecasting the long-term behavior and performance of materials containing aluminum calcium silicate (B1173343). Current investigations are centered on refining these models to more accurately represent the intricate atomic-level interactions.

Advanced Force Fields: A primary objective is the creation of more accurate interatomic potentials, or force fields, that can precisely model the bonding and non-bonded interactions within the calcium-aluminate-silicate-hydrate (C-A-S-H) system. acs.orgcore.ac.uk This involves accounting for the variable coordination of aluminum and silicon atoms, the role of water molecules, and the influence of charge-balancing ions. acs.orgcore.ac.uk

Quantum Mechanical Approaches: The application of density functional theory (DFT) and other quantum mechanical methods is increasingly used to validate and parameterize classical force fields. researchgate.net These calculations offer fundamental insights into bond strengths, electronic structure, and reaction pathways, which are essential for constructing more robust and predictive atomistic models. researchgate.net

Durability Prediction: A major challenge is utilizing these refined models to predict the long-term durability of aluminum calcium silicate-containing materials in harsh environments. nasa.gov This includes modeling the diffusion of corrosive agents like chlorides and sulfates and their interactions with the C-A-S-H structure at an atomic scale. nasa.gov

In-Situ Characterization of Dynamic Processes

Comprehending the formation and evolution of this compound necessitates advanced characterization techniques capable of probing these dynamic processes in real-time and under realistic conditions.

Synchrotron and Neutron-Based Techniques: High-energy X-ray and neutron scattering methods allow for the real-time monitoring of phase transformations during the hydration of cementitious systems. acs.org These techniques enable researchers to track the dissolution of precursor materials and the formation of C-A-S-H with high temporal and spatial resolution. acs.org

Advanced Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the local chemical environments of silicon and aluminum atoms within the C-A-S-H structure. acs.orgsemanticscholar.orgillinois.edu This data is invaluable for validating atomistic models and understanding how the structure changes in response to different chemical environments. acs.orgsemanticscholar.orgillinois.edu

In-Situ Microscopy: Progress in in-situ transmission and scanning electron microscopy allows for the direct visualization of the nucleation and growth of C-A-S-H nanoparticles. This provides unparalleled insights into the initial stages of its formation.

Novel Synthesis Routes for Tailored Morphologies

The ability to control the morphology of this compound at the nanoscale is critical for optimizing its performance in a variety of applications. Researchers are exploring innovative synthesis pathways to achieve this level of control.

Templated and Biomimetic Synthesis: The use of organic or inorganic templates can direct the growth of C-A-S-H into specific shapes, such as nanotubes or nanofibers. Inspired by natural biomineralization, researchers are also investigating the use of biomolecules to guide the crystallization process, potentially leading to more environmentally friendly synthesis methods.

Hydrothermal and Sol-Gel Methods: These bottom-up synthesis techniques offer precise control over reaction conditions, enabling the production of C-A-S-H with well-defined compositions and particle sizes. capes.gov.br

Secondary Crystallization Routes: A novel two-step synthesis approach involves adding aluminum during a second crystallization step, which can enhance the structural stability and ion-exchange capacity of the resulting aluminosilicate (B74896) material. capes.gov.br

Synthesis ApproachPotential Outcome
Templated SynthesisCreation of specific morphologies like nanotubes or nanofibers.
Biomimetic SynthesisEnvironmentally friendly production of tailored structures.
Hydrothermal/Sol-GelPrecise control over composition and particle size.
Secondary CrystallizationEnhanced stability and ion-exchange capacity. capes.gov.br

Multi-Scale Modeling and Experimental Validation

A significant challenge in materials science is bridging the gap between atomistic simulations and macroscopic material properties. Multi-scale modeling, combined with thorough experimental validation, is crucial for a comprehensive understanding of this compound. stanford.educaltech.edu

This integrated approach involves a hierarchical modeling strategy: stanford.edu

Atomistic to Mesoscale: Coarse-graining techniques are employed to translate data from atomistic simulations to larger scales, enabling the modeling of phenomena like pore formation. nih.gov

Mesoscale to Continuum: The outputs from mesoscale models inform continuum-level models that describe macroscopic properties such as strength and permeability. stanford.edu

Experimental Validation: It is critical that these models are continuously validated against experimental data from a range of characterization techniques at various length scales. caltech.edu

Synergistic Effects of Multiple Additives and Impurities

In practical applications, this compound is rarely found in its pure form. The presence of various additives and impurities can significantly, and often synergistically, impact its properties and performance. nih.govresearchgate.netmdpi.com

Interaction with Organic Admixtures: Understanding the molecular-level interactions between C-A-S-H and organic additives, such as superplasticizers, is key to optimizing the performance of materials like modern concrete.

Influence of Supplementary Materials: The incorporation of materials like fly ash and slag introduces a variety of ions that can be integrated into the C-A-S-H structure, affecting its long-term stability. core.ac.ukresearchgate.net

Impact of Common Ions: The presence of alkali and chloride ions can alter the phase composition and microstructure of materials containing this compound, which is critical for predicting durability in specific environments. au.dk

Additive/ImpurityPotential Effect
Organic AdmixturesAlteration of material rheology and performance.
Supplementary MaterialsIncorporation of various ions affecting stability. core.ac.ukresearchgate.net
Alkali and Chloride IonsChanges in phase composition and microstructure. au.dk

Advanced Environmental Applications Beyond Adsorption

While the use of this compound for adsorbing heavy metals and other pollutants is well-documented, emerging research is investigating its potential in a broader range of advanced environmental applications. gminsights.comprecedenceresearch.commdpi.comdergipark.org.tr

Catalysis and Photocatalysis: The high surface area and porous nature of synthetic aluminum calcium silicates make them promising as catalyst supports. chemrxiv.org Doping these materials with photoactive components could enable their use in photocatalytic applications for water and air purification. chemrxiv.org

Membrane Technology: The development of this compound-based membranes for water filtration and desalination is an active area of research. The ability to tailor the pore size and surface chemistry is key to achieving high selectivity and efficiency.

Carbon Capture and Mineralization: Modified aluminum calcium silicates are being explored for their capacity to capture carbon dioxide from industrial emissions. The captured CO2 could then be mineralized into stable carbonate forms, offering a potential long-term storage solution. europa.eu

Q & A

Basic Research Questions

Q. What experimental parameters govern the synthesis of aluminum calcium silicate phases, and how do they influence crystallinity?

  • This compound phases (e.g., CaSiO₃-Al₂O₃ systems) are synthesized via solid-state reactions or hydrothermal methods. Key parameters include:

  • Calcium-to-silica ratio (n(C/SF)) : Insufficient calcium content (<2:1 molar ratio) leads to incomplete dicalcium silicate formation, reducing phase purity .
  • Temperature : At 1200°C, potassium-calcium silicate crystals form around aluminosilicate minerals, increasing their proportion to ~50% in fired products .
  • Reagent purity : Impurities like Fe or Mg may promote secondary phases (e.g., calcium ferrite) .
    • Methodological recommendation : Use thermogravimetric analysis (TGA) to monitor phase transitions during calcination .

Q. Which analytical techniques are most effective for characterizing this compound microstructure and composition?

  • X-ray diffraction (XRD) : Identifies crystalline phases (e.g., ettringite at 37.84°, CSH at 26.65°) and quantifies phase shifts induced by impurities or substitutions (e.g., recycled aggregates shift CSH peaks to 21.24°) .
  • Scanning electron microscopy (SEM) : Resolves microstructural features (e.g., hexagonal CH crystals, needle-like ettringite) and hydration product distribution .
  • 27Al/29Si NMR spectroscopy : Probes Al substitution for Si in calcium silicate hydrate (C-S-H) gels, critical for understanding mechanical properties .

Advanced Research Questions

Q. How does aluminum substitution in C-S-H affect silicate polymerization and material durability?

  • Incorporating high-volume fly ash (HVFA) into C₃S systems increases Al³+ substitution for Si⁴+ in C-S-H, enhancing silicate polymerization. This substitution:

  • Reduces porosity : Higher Al content promotes crosslinking, improving compressive strength .
  • Alters hydration kinetics : HVFA extends the induction period of C₃S but accelerates post-induction hydration, confirmed via isothermal calorimetry .
    • Advanced method : Synchrotron soft X-ray spectroscopy maps Al/Si distribution at nanoscale resolution .

Q. What mechanisms explain contradictory data on leaching efficiency of aluminum from calcined clinkers?

  • Discrepancies arise from:

  • Calcium content : Optimal n(C/SF) ratios (e.g., 2:1 vs. 1.5:1) yield varying Al leaching rates (60–85%) due to competing phase formation (e.g., dicalcium silicate vs. gehlenite) .
  • Acid concentration : Higher HCl concentrations (>4M) dissolve Al₂O₃ but may corrode silicate networks, reducing yield .
    • Resolution strategy : Pair leaching experiments with XRD to correlate efficiency with phase composition .

Q. How do recycled aggregates impact the hydration products of this compound cement systems?

  • Recycled concrete aggregate (RCA) introduces heterogeneous nucleation sites, altering hydration:

  • RCA 75 (75% recycled content) : Shifts XRD peaks for CSH (21.24°), ettringite (29.50°), and CH (48.48°), indicating distorted crystal lattices .
  • SEM observations : RCA increases interfacial voids but enhances secondary CSH growth at 28 days .
    • Mitigation approach : Pre-treat RCA with sodium silicate to reduce porosity and improve compatibility .

Key Research Challenges

  • Contradictory phase stability data : Resolve via in situ XRD during thermal treatment to track transient phases .
  • Aluminum leaching variability : Standardize acid concentration and agitation protocols for reproducibility .

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